1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the pyrazole class of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator of the GABA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This leads to an increase in the inhibitory neurotransmission mediated by the GABA receptor, resulting in a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
This compound has been shown to have potent anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant activity, which suggests its potential use in the treatment of epilepsy. In addition, this compound has been shown to enhance the analgesic effects of morphine, which suggests its potential use as an adjuvant therapy for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is its high affinity for the GABA receptor, which makes it a useful tool for studying the role of the GABA receptor in various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on the GABA receptor are not well understood, which limits its potential use as a therapeutic agent.
Orientations Futures
For the study of 1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide include further characterization of its pharmacological properties, including its effects on different subtypes of the GABA receptor. In addition, the development of more soluble analogs of this compound may improve its pharmacokinetic properties and increase its potential for use as a therapeutic agent. Finally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Applications De Recherche Scientifique
1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the gamma-aminobutyric acid (GABA) receptor, which is an important neurotransmitter receptor in the brain. The GABA receptor is involved in the regulation of neuronal excitability and plays a critical role in the pathophysiology of various neurological disorders, including anxiety, epilepsy, and insomnia.
Propriétés
IUPAC Name |
2-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5N3O/c13-11(14)20-9(4-5-18-20)10(21)19-8-3-1-2-7(6-8)12(15,16)17/h1-6,11H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYJOISRMYTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NN2C(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.